molecular formula C21H18ClNO2 B464017 2-([1,1'-biphenyl]-4-yloxy)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 300673-93-2

2-([1,1'-biphenyl]-4-yloxy)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B464017
CAS No.: 300673-93-2
M. Wt: 351.8g/mol
InChI Key: MUIAPJASXAQQTF-UHFFFAOYSA-N
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Description

2-([1,1'-biphenyl]-4-yloxy)-N-(3-chloro-4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted methylphenyl group and a phenylphenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1'-biphenyl]-4-yloxy)-N-(3-chloro-4-methylphenyl)acetamide typically involves the reaction of 3-chloro-4-methylaniline with 4-phenylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-([1,1'-biphenyl]-4-yloxy)-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-([1,1'-biphenyl]-4-yloxy)-N-(3-chloro-4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-([1,1'-biphenyl]-4-yloxy)-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-([1,1'-biphenyl]-4-yloxy)-N-(3-chloro-4-methylphenyl)acetamide: is similar to other acetamides with chloro-substituted phenyl groups.

    4-benzyl-N-(3-chloro-4-methylphenyl)-1-piperazinecarboxamide: is another related compound with a piperazine moiety.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro-substituted methylphenyl group and a phenylphenoxy group makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

300673-93-2

Molecular Formula

C21H18ClNO2

Molecular Weight

351.8g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4-phenylphenoxy)acetamide

InChI

InChI=1S/C21H18ClNO2/c1-15-7-10-18(13-20(15)22)23-21(24)14-25-19-11-8-17(9-12-19)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,23,24)

InChI Key

MUIAPJASXAQQTF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)Cl

Origin of Product

United States

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